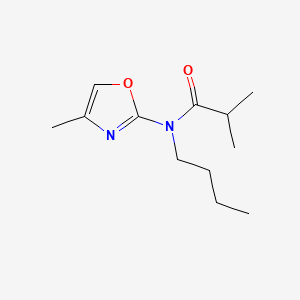
Isamoxole
Descripción general
Métodos De Preparación
La síntesis de Isamoxole implica la reacción de N-butil-2-metilpropanamida con 4-metil-1,3-oxazol bajo condiciones específicas . La reacción típicamente requiere un solvente como diclorometano y un catalizador como trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado. El producto se purifica luego usando técnicas como recristalización o cromatografía en columna .
En entornos industriales, la producción de this compound puede involucrar métodos más escalables, como la síntesis en flujo continuo, que permite la producción eficiente y consistente del compuesto . Este método se puede optimizar para reducir los residuos y mejorar el rendimiento, haciéndolo adecuado para la fabricación a gran escala.
Análisis De Reacciones Químicas
Isamoxole experimenta diversas reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución . Los reactivos comunes usados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y agentes halogenantes para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos usados. Por ejemplo, la oxidación de this compound puede llevar a la formación de derivados de oxazol correspondientes, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
. En química, se usa como un bloque de construcción para la síntesis de moléculas más complejas. En biología, Isamoxole ha sido investigado por sus propiedades antialérgicas y su capacidad para inhibir la liberación de mediadores como la sustancia de reacción lenta de la anafilaxis (SRS-A) de tejidos pulmonares humanos y de conejillo de Indias sensibilizados . En medicina, this compound se está explorando por su uso potencial en el tratamiento de reacciones alérgicas y asma . Adicionalmente, en el sector industrial, this compound se usa en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de Isamoxole involucra la inhibición de la liberación inmunológica de mediadores, particularmente la sustancia de reacción lenta de la anafilaxis (SRS-A) . Esta inhibición ocurre a través de la interacción de this compound con dianas moleculares y vías específicas involucradas en la respuesta alérgica. Al bloquear la liberación de estos mediadores, this compound ayuda a aliviar los síntomas alérgicos y reducir la inflamación .
Comparación Con Compuestos Similares
Isamoxole es único en su inhibición selectiva de la sustancia de reacción lenta de la anafilaxis (SRS-A) sin antagonizar otros mediadores como la histamina, la 5-hidroxitriptamina o la bradicinina . Compuestos similares incluyen otros 2,4-disustituidos oxazoles, como la 2-metil-N-butil-N-(4-metil-oxazol-2-il)propanamida . this compound destaca por sus propiedades antialérgicas específicas y su capacidad para relajar el músculo bronquial humano, haciéndolo un candidato prometedor para el tratamiento de reacciones alérgicas y asma .
Propiedades
Número CAS |
57067-46-6 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
Clave InChI |
VMBNXRJYPJRJIU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
SMILES canónico |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
Key on ui other cas no. |
57067-46-6 |
Sinónimos |
isamoxole LRCL 3950 N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

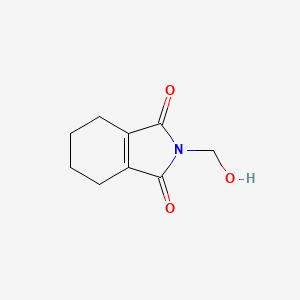
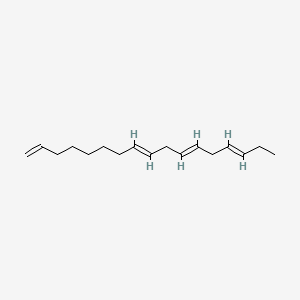
![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
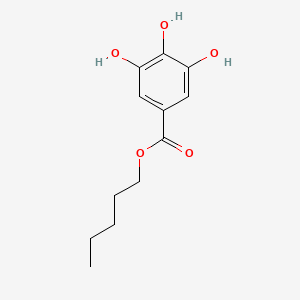
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)

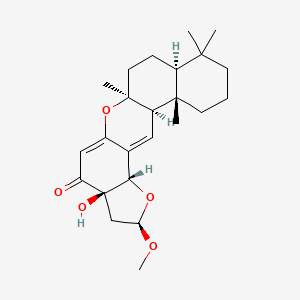
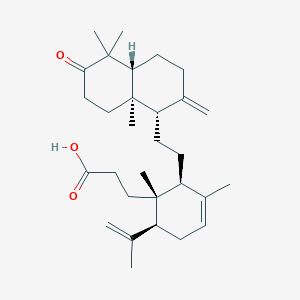
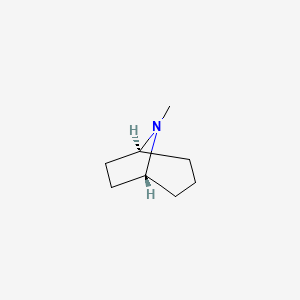
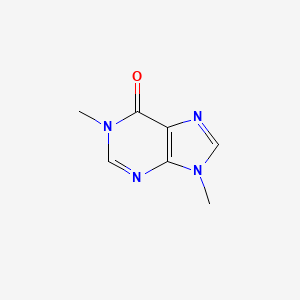
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
